2-Amino-3-nitrophenol
Overview
Description
Mechanism of Action
Target of Action
It has been used as a semipermanent (nonoxidative) hair colorant and as a toner in permanent (oxidative) hair dye products . This suggests that its targets could be the melanin-producing cells in the hair follicles.
Mode of Action
Given its use in hair dye products, it likely interacts with the melanin-producing cells in the hair follicles, causing a change in hair color .
Biochemical Pathways
It’s worth noting that the compound has been used in the preparation of 1,3-benzoxazole-4,7-dione , suggesting that it may be involved in certain organic synthesis pathways.
Pharmacokinetics
Given its use in hair dye products, it can be inferred that the compound is likely to be topically absorbed through the skin, distributed to the hair follicles, metabolized locally, and excreted through the skin .
Result of Action
The primary result of the action of 2-Amino-3-nitrophenol is a change in hair color, as it is used as a hair colorant and toner
Action Environment
The action of this compound is likely influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the effectiveness of the compound as a hair colorant may be affected by the natural color and condition of the hair, the presence of other hair treatments, and the specific formulation of the hair dye product .
Biochemical Analysis
Biochemical Properties
2-Amino-3-nitrophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used as a matrix during visible matrix-assisted laser desorption/ionization (VIS-MALDI) mass spectrometry . The compound’s nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways. The interactions of this compound with enzymes such as nitroreductases are crucial for its biochemical activity, as these enzymes catalyze the reduction of the nitro group to an amino group .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo reduction and form reactive intermediates can lead to the modulation of signaling pathways and gene expression. For instance, the reduction products of this compound can interact with cellular proteins and enzymes, affecting their function and leading to changes in cellular metabolism . Additionally, the compound’s interaction with cellular membranes can influence membrane integrity and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, the reduction of the nitro group to an amino group can result in the formation of reactive intermediates that can covalently modify enzymes, altering their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are important for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by nitroreductases and other enzymes. The compound can undergo reduction to form amino derivatives, which can further participate in metabolic reactions . These metabolic pathways are essential for the compound’s biochemical activity and its effects on cellular function. Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its chemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for the compound’s biochemical activity, as it determines its interactions with cellular biomolecules and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-nitrophenol can be synthesized through a multi-step process involving nitration and reduction reactions. The synthesis typically starts with the nitration of 2-aminophenol using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group at the ortho position relative to the amino group. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other separation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-nitrophenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Major Products Formed
Reduction: The major product is 2,3-diaminophenol when the nitro group is fully reduced.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Scientific Research Applications
2-Amino-3-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: It is used in the production of hair dyes and other cosmetic products.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-nitrophenol
- 2-Amino-5-nitrophenol
- 4-Amino-3-nitrophenol
- 4-Amino-2-nitrophenol
Uniqueness
2-Amino-3-nitrophenol is unique due to the specific positioning of the amino and nitro groups on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-amino-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCWUAFNGCMZDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209063 | |
Record name | 2-Amino-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-85-0 | |
Record name | 2-Amino-3-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-3-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7F97ZPU2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary uses of 2-amino-3-nitrophenol in scientific research?
A1: this compound serves two primary purposes in research:
- Hair Dye Ingredient: It is commonly employed as a semi-permanent hair colorant and as a toner in permanent hair dye formulations. []
- Matrix in VIS-MALDI: It acts as a matrix in Visible Matrix-Assisted Laser Desorption/Ionization (VIS-MALDI) mass spectrometry, offering a complementary technique to the conventional UV-MALDI method. []
Q2: How does this compound function as a matrix in VIS-MALDI mass spectrometry?
A2: this compound exhibits unique properties suitable for VIS-MALDI:
- Near-Neutral pH: Its near-neutral pH is advantageous for analyzing sensitive biomolecules. []
- Visible Light Absorption: Its absorption band in the near-UV and visible region allows for excitation with a frequency-doubled Nd:YAG laser (532 nm). []
- Deeper Penetration: Its lower optical absorption coefficient at 532 nm compared to UV wavelengths results in deeper sample penetration, leading to higher sample consumption per laser shot. []
Q3: Can you provide information on the structural characterization of this compound?
A3: this compound is characterized by the following:
- Molecular Formula: C₆H₆N₂O₃ []
- Spectroscopic Data: Characterized using techniques like FAB mass spectrometry, IR, and NMR (¹H, ¹³C, ¹⁵N) spectroscopy. []
Q4: Are there any analytical methods specifically designed to detect and quantify this compound in hair dyes?
A5: Yes, researchers have developed a UHPLC-MS/MS method for simultaneous determination of seven aminophenols in hair dyes, including this compound. This method involves methanol extraction followed by separation on a Waters ACQUITY UPLCTM BEH C18 column and detection using multiple-reaction monitoring (MRM) mode. []
Q5: Has this compound been investigated in other areas of research beyond hair dyes and mass spectrometry?
A6: Yes, this compound, along with other substituted 2-aminophenols, has been used as a starting material for synthesizing compounds with potential biological activity, such as N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides. These compounds were studied for their hydrogen-bonding properties using techniques like X-ray crystallography and NBO studies. []
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